![molecular formula C14H15ClN4O2S B8041313 4-chloro-N,N,1,3-tetramethylpyrazolo[3,4-b]quinoline-7-sulfonamide](/img/structure/B8041313.png)
4-chloro-N,N,1,3-tetramethylpyrazolo[3,4-b]quinoline-7-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N,N,1,3-tetramethylpyrazolo[3,4-b]quinoline-7-sulfonamide is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N,1,3-tetramethylpyrazolo[3,4-b]quinoline-7-sulfonamide typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of 4-chloroquinoline with N,N,1,3-tetramethylpyrazole under specific conditions to form the desired pyrazoloquinoline core. The sulfonamide group is then introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts can be employed to make the process more efficient and environmentally friendly .
化学反应分析
Types of Reactions
4-chloro-N,N,1,3-tetramethylpyrazolo[3,4-b]quinoline-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
科学研究应用
4-chloro-N,N,1,3-tetramethylpyrazolo[3,4-b]quinoline-7-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-chloro-N,N,1,3-tetramethylpyrazolo[3,4-b]quinoline-7-sulfonamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinolines and Quinolones: Widely studied for their antimicrobial and anticancer properties.
Quinolinyl-pyrazoles: Similar in structure and studied for their pharmacological potential.
Uniqueness
4-chloro-N,N,1,3-tetramethylpyrazolo[3,4-b]quinoline-7-sulfonamide stands out due to its unique combination of a pyrazoloquinoline core with a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-chloro-N,N,1,3-tetramethylpyrazolo[3,4-b]quinoline-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c1-8-12-13(15)10-6-5-9(22(20,21)18(2)3)7-11(10)16-14(12)19(4)17-8/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXFWCZCGJCRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(C=CC(=C3)S(=O)(=O)N(C)C)C(=C12)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
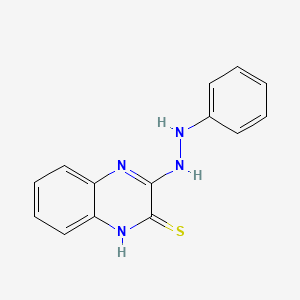
![4H-Thieno[3,2-C]chromene-2-carboxylic acid N'-acetyl-hydrazide](/img/structure/B8041241.png)
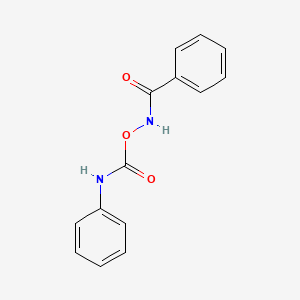
![phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate](/img/structure/B8041247.png)
![4,6-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline](/img/structure/B8041255.png)
![N-[4-chloro-3-[(2-hydroxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B8041258.png)
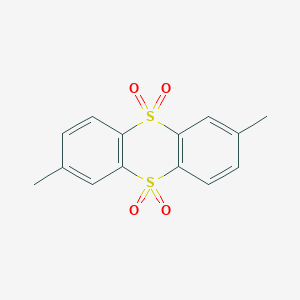
![[4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine](/img/structure/B8041277.png)
![4-Chloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline](/img/structure/B8041285.png)
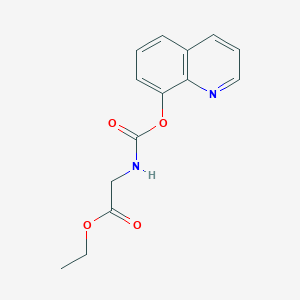
![4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B8041293.png)
![[3-(Carbamimidoylsulfanylmethyl)-1,4-dioxonaphthalen-2-yl]methyl carbamimidothioate;hydrochloride](/img/structure/B8041299.png)
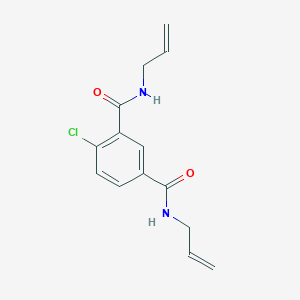
![N-[(E)-1-(2,5-dimethoxyphenyl)ethylideneamino]pyridine-4-carboxamide](/img/structure/B8041317.png)
